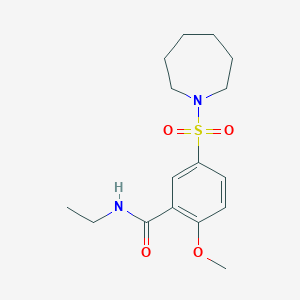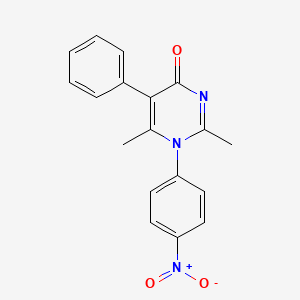
N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide (ABT-594) is a synthetic compound that acts as an agonist of nicotinic acetylcholine receptors (nAChRs). It was first discovered by scientists at Abbott Laboratories in the late 1990s, and since then, it has been extensively studied for its potential use in various fields of scientific research.
作用机制
N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide acts as a potent agonist of nAChRs, which are ionotropic receptors that are widely expressed in the nervous system. Upon binding to nAChRs, N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide activates the receptors and causes the influx of calcium ions into the cell. This leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in pain modulation and other physiological processes.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have antinociceptive effects in models of neuropathic pain and inflammatory pain. In addition to its analgesic effects, N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for nAChRs. This allows for precise manipulation of the receptor system and the investigation of specific physiological processes. However, one limitation of using N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide is its potential toxicity at high doses, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the study of N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide and its effects on nAChRs. One area of interest is the investigation of the role of nAChRs in addiction and substance abuse. N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to have anti-addictive effects in animal models, and further research in this area could lead to the development of new therapies for addiction. Another potential direction is the investigation of the effects of N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide on other physiological processes, such as learning and memory. Overall, the study of N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide and nAChRs has the potential to yield important insights into the functioning of the nervous system and the development of new therapeutic approaches for neurological disorders.
合成方法
The synthesis of N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves a series of chemical reactions that start with the condensation of cyclohexanone and 2-fluorobenzaldehyde to form N-cyclohexyl-2-fluorobenzylidene-piperidine-4-carboxamide. This intermediate is then reduced to the corresponding amine using sodium borohydride, and finally, the amine is acylated with cyclohexanecarbonyl chloride to yield the final product, N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide.
科学研究应用
N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been widely used in scientific research to study the function of nAChRs in various biological systems. It has been shown to have analgesic properties and has been used to investigate the role of nAChRs in pain pathways. N-cyclohexyl-1-(2-fluorobenzyl)-4-piperidinecarboxamide has also been studied for its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-cyclohexyl-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c20-18-9-5-4-6-16(18)14-22-12-10-15(11-13-22)19(23)21-17-7-2-1-3-8-17/h4-6,9,15,17H,1-3,7-8,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQZQVBDXWNAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(2-fluorobenzyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)
![2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5217202.png)
![5-(4-bromophenyl)-2-(4-butoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5217205.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5217211.png)


![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)
![1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)

![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)